Iron nitrate

Vue d'ensemble

Description

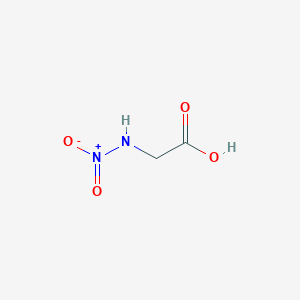

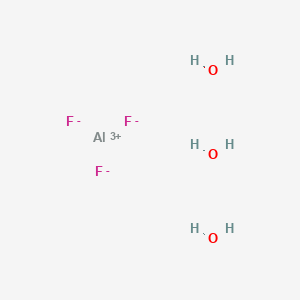

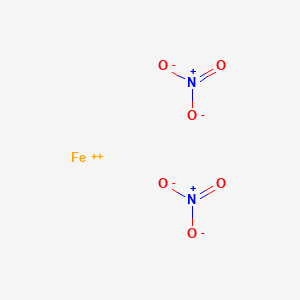

Iron nitrate, known by its chemical formula as Fe(NO₃)₂, is a significant inorganic compound frequently utilized in various scientific and industrial processes. It is an inorganic salt derived from the reaction of nitric acid and iron metal, typically manifesting as a light green or pale violet solid . This compound is one of the two commonly available nitrates of iron, the other being iron(III) nitrate .

Synthetic Routes and Reaction Conditions:

- The most common method to prepare iron(II) nitrate involves the reaction of iron with dilute nitric acid, resulting in iron(II) nitrate and the release of hydrogen gas .

- Another prevalent method involves dissolving iron(II) sulfate in nitric acid, which then gives iron(II) nitrate and sulfuric acid .

Industrial Production Methods:

- Industrially, iron(II) nitrate can be produced by reacting iron metal with cold dilute nitric acid. This reaction can produce different hydrates depending on the temperature conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form iron(III) nitrate.

Reduction: It can be reduced to iron metal under specific conditions.

Substitution: this compound can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.

Reduction: Often requires reducing agents such as hydrogen gas or other reducing agents.

Substitution: Involves reagents that can provide the substituting anions.

Major Products:

Oxidation: Iron(III) nitrate.

Reduction: Iron metal.

Substitution: Various iron salts depending on the substituting anion.

Applications De Recherche Scientifique

Iron nitrate finds diverse applications across various fields:

Chemistry: Used as a powerful oxidizing agent in laboratories for various chemical reactions and preparations.

Biology: Plays a role in biological studies involving iron metabolism and related processes.

Medicine: Utilized in the synthesis of iron-based compounds for medical applications.

Mécanisme D'action

Iron nitrate exerts its effects primarily through its ability to act as an oxidizing agent. The iron ion (Fe²⁺) can participate in redox reactions, where it can either donate or accept electrons, thus facilitating various chemical transformations. The nitrate ions (NO₃⁻) can also participate in reactions, contributing to the overall reactivity of the compound .

Comparaison Avec Des Composés Similaires

Iron(III) nitrate (Fe(NO₃)₃): Another commonly available nitrate of iron, which is more stable and commercially available compared to iron(II) nitrate.

Copper(II) nitrate (Cu(NO₃)₂): Similar in its nitrate composition but involves copper instead of iron.

Zinc nitrate (Zn(NO₃)₂): Another nitrate compound involving zinc.

Uniqueness:

- Iron nitrate is unique due to its specific oxidation state of iron (Fe²⁺), which gives it distinct chemical properties and reactivity compared to iron(III) nitrate (Fe³⁺). Its ability to act as a reducing agent in certain conditions also sets it apart from other nitrate compounds .

Propriétés

IUPAC Name |

iron(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFCKEFYUDZOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431140 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14013-86-6 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.